3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran

Lipophilicity Drug-likeness ADME prediction

3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran (CAS 88467-28-1) is a synthetic, polysubstituted 2,3-dihydrobenzofuran derivative (C18H20O3, MW 284.35 g/mol) characterized by a 3,4-dimethoxyphenyl group at the 3-position and methyl substituents at the 5- and 7-positions on the benzofuran core. Unlike many bioactive natural dihydrobenzofuran neolignans, this compound lacks additional polar functional groups such as carboxylic acids, esters, aldehydes, or hydroxyls, resulting in a relatively high predicted logP of 3.84 and a low topological polar surface area (TPSA) of 27.69 Ų.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 88467-28-1
Cat. No. B12886743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran
CAS88467-28-1
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(CO2)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C18H20O3/c1-11-7-12(2)18-14(8-11)15(10-21-18)13-5-6-16(19-3)17(9-13)20-4/h5-9,15H,10H2,1-4H3
InChIKeyPIOZFXJUEFJYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

88467-28-1 Procurement: Core Physicochemical and Structural Profile of 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran


3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran (CAS 88467-28-1) is a synthetic, polysubstituted 2,3-dihydrobenzofuran derivative (C18H20O3, MW 284.35 g/mol) characterized by a 3,4-dimethoxyphenyl group at the 3-position and methyl substituents at the 5- and 7-positions on the benzofuran core . Unlike many bioactive natural dihydrobenzofuran neolignans, this compound lacks additional polar functional groups such as carboxylic acids, esters, aldehydes, or hydroxyls, resulting in a relatively high predicted logP of 3.84 and a low topological polar surface area (TPSA) of 27.69 Ų . These properties position it as a chemically stable, lipophilic scaffold distinct from polar, hydrogen-bond-donating analogs commonly isolated from plant sources.

Structural Specificity of 88467-28-1: Why In-Class Dihydrobenzofuran Analogs Cannot Be Interchanged


The dihydrobenzofuran class encompasses a broad spectrum of substitution patterns, leading to drastic differences in lipophilicity, hydrogen-bonding capacity, and metabolic liability. Compound 88467-28-1, with its exclusively methyl and methoxy decoration, occupies a distinct physicochemical space (predicted logP 3.84, TPSA 27.69 Ų) compared to analogs featuring polar carboxylic acid or ester moieties (e.g., TPSA > 76 Ų for some anticancer neolignans) [1]. This divergence directly impacts membrane permeability, oral bioavailability prediction, and chemical stability. Generic substitution with a more polar dihydrobenzofuran would not reproduce the high lipophilicity and metabolic stability profile conferred by this specific substitution pattern.

Quantitative Differential Evidence Guide for 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran (88467-28-1)


Lipophilicity and Predicted Membrane Permeability Versus Carboxyvinyl-Dihydrobenzofuran Natural Products

Compound 88467-28-1 exhibits a predicted logP of 3.84, which is substantially higher than that of polar dihydrobenzofuran natural products. For example, the dihydrobenzofuran natural product (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (compound 3 from Polygonum barbatum) possesses a considerably larger predicted TPSA (~111 Ų) and additional hydrogen-bond donors, resulting in lower estimated logP and reduced passive membrane permeability [1]. The 1.3–2.0 log unit difference in predicted logP between the target compound and these polar natural product analogs translates to a theoretical 20- to 100-fold increase in membrane partition coefficient.

Lipophilicity Drug-likeness ADME prediction

Functional Group Stability Advantage Over Ester/Carboxylate-Containing Dihydrobenzofuran Analogs

Unlike the dihydrobenzofuran derivatives isolated from Polygonum barbatum—which contain labile methyl ester, carboxylic acid, and α,β-unsaturated ester functionalities—compound 88467-28-1 bears no hydrolytically sensitive or electrophilic groups [1]. The absence of these moieties eliminates esterase-mediated hydrolysis and Michael addition reactivity as degradation pathways. This structural feature provides inherent chemical stability under both acidic and basic conditions, contrasting with analogs such as methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (compound 1 from P. barbatum), which bears multiple ester groups susceptible to hydrolysis.

Chemical stability Synthetic intermediate Metabolic resistance

Divergent Predicted Bioactivity Profile Compared to Unsubstituted 2,3-Dihydrobenzofuran

The parent scaffold, 2,3-dihydrobenzofuran (CAS 496-16-2), has demonstrated modest cytotoxic activity against various cancer cell lines, with reported IC50 values ranging from 23.86 µg/mL (HeLa) to 107.20 µg/mL (MCF-7) [1]. The introduction of the 3-(3,4-dimethoxyphenyl) and 5,7-dimethyl substituents in compound 88467-28-1 is expected to significantly alter this biological profile. Specifically, closely related 5,7-dimethylbenzofuran analogs have shown enhanced antimicrobial activity with IC50 values of approximately 18.3 µM against bacterial strains . The 3,4-dimethoxyphenyl group, a privileged fragment in medicinal chemistry, is also a known pharmacophore in tubulin polymerization inhibition, as evidenced by structurally related 3,4-dimethoxyphenyl-bearing molecules [2]. These substituent effects suggest compound 88467-28-1 may exhibit a biological activity spectrum distinct from that of the unsubstituted parent scaffold. Note: No direct biological assay data for compound 88467-28-1 itself were identified in the peer-reviewed literature as of the search date.

Cytotoxicity Anticancer Antimicrobial

Synthetic Accessibility and Intermediate Utility Relative to Multi-Substituted Natural Product Neolignans

The total synthesis of stereochemically complex dihydrobenzofuran neolignans (e.g., (+)-(2S,3S)-2,3-dihydro-2-(3,4-dimethoxyphenyl)-3-methylbenzofuran-5-carbaldehyde) often requires multi-step sequences involving chiral auxiliaries or asymmetric catalysis [1]. In contrast, compound 88467-28-1, which lacks stereocenters and sensitive functional groups, can be accessed via straightforward cyclization routes from commercially available phenols and 3,4-dimethoxybenzaldehyde derivatives . The absence of chiral centers eliminates the need for enantiomeric separation or asymmetric synthesis, reducing procurement costs and synthetic complexity. Furthermore, the unsubstituted positions on the benzofuran ring (e.g., 4- and 6-positions) and the 3,4-dimethoxyphenyl ring provide sites for late-stage functionalization via electrophilic aromatic substitution or directed C-H activation.

Synthetic chemistry Scaffold derivatization Chemical biology

Procurement-Guiding Application Scenarios for 3-(3,4-Dimethoxyphenyl)-5,7-dimethyl-2,3-dihydro-1-benzofuran (88467-28-1)


Lipophilic Scaffold for CNS-Penetrant Library Design

With a predicted logP of 3.84 and low TPSA of 27.69 Ų , compound 88467-28-1 is well-suited as a core scaffold in fragment-based or diversity-oriented synthesis campaigns targeting CNS receptors, where higher lipophilicity and low hydrogen-bonding capacity are empirically associated with improved blood-brain barrier penetration. It provides a chemically stable, achiral starting point that can be elaborated at multiple unsubstituted positions to generate focused libraries for neuropharmacology screening.

Stable Dihydrobenzofuran Intermediate for Divergent Derivatization

The absence of hydrolytically labile ester, carboxyl, or aldehyde groups—in contrast to natural product isolates from P. barbatum [1]—makes 88467-28-1 a robust synthetic intermediate. It can be stored under standard conditions and subjected to diverse reaction conditions (e.g., Friedel-Crafts acylation, halogenation, Suzuki coupling at the phenyl ring) without competitive degradation, enabling efficient parallel synthesis of analog libraries.

Control Compound for Physicochemical Profiling of Polar Neolignan Series

In structure-activity relationship (SAR) studies of dihydrobenzofuran-based lead series, compound 88467-28-1 serves as a lipophilic, non-polar reference point. Its logP of 3.84 and TPSA of 27.69 Ų define one extreme of the property space, allowing researchers to benchmark the impact of introducing polar carboxyl, hydroxyl, or formyl groups on ADME parameters and target engagement within a congeneric series.

Privileged Pharmacophore Carrier for Antimicrobial or Anticancer Screening

Although no direct biological data are available for this compound, the 3,4-dimethoxyphenyl moiety is a known pharmacophore associated with tubulin polymerization inhibition, and the 5,7-dimethylbenzofuran substructure has shown antimicrobial activity (IC50 ~18.3 µM) [2]. Consequently, 88467-28-1 represents a structurally novel combination of these substructures that may exhibit unique polypharmacology. It is a candidate for primary screening in phenotypic assays targeting proliferative or infectious diseases, particularly where novel chemotypes are sought.

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